molecular formula C21H17NO2 B4106344 N-dibenzo[b,d]furan-3-yl-2,4-dimethylbenzamide

N-dibenzo[b,d]furan-3-yl-2,4-dimethylbenzamide

Cat. No. B4106344
M. Wt: 315.4 g/mol
InChI Key: KAWPMKUTYGLQMY-UHFFFAOYSA-N
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Description

N-dibenzo[b,d]furan-3-yl-2,4-dimethylbenzamide, also known as DBF, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. DBF belongs to the family of dibenzofurans, which are known for their diverse biological activities.

Scientific Research Applications

N-dibenzo[b,d]furan-3-yl-2,4-dimethylbenzamide has been shown to have potential applications in drug discovery and development. It has been reported to have anti-inflammatory, antioxidant, and anticancer activities. N-dibenzo[b,d]furan-3-yl-2,4-dimethylbenzamide has also been found to inhibit the growth of certain bacteria and fungi. These properties make N-dibenzo[b,d]furan-3-yl-2,4-dimethylbenzamide a promising compound for the development of new drugs to treat a variety of diseases.

Mechanism of Action

The mechanism of action of N-dibenzo[b,d]furan-3-yl-2,4-dimethylbenzamide is not fully understood. However, it has been suggested that N-dibenzo[b,d]furan-3-yl-2,4-dimethylbenzamide exerts its biological activities through the modulation of various signaling pathways. For example, N-dibenzo[b,d]furan-3-yl-2,4-dimethylbenzamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. N-dibenzo[b,d]furan-3-yl-2,4-dimethylbenzamide has also been found to activate the Nrf2 pathway, which is involved in the antioxidant response.
Biochemical and Physiological Effects
N-dibenzo[b,d]furan-3-yl-2,4-dimethylbenzamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N-dibenzo[b,d]furan-3-yl-2,4-dimethylbenzamide can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. N-dibenzo[b,d]furan-3-yl-2,4-dimethylbenzamide has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, N-dibenzo[b,d]furan-3-yl-2,4-dimethylbenzamide has been shown to have antioxidant activity, which may protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

N-dibenzo[b,d]furan-3-yl-2,4-dimethylbenzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. N-dibenzo[b,d]furan-3-yl-2,4-dimethylbenzamide is also stable and can be stored for long periods of time. However, there are some limitations to using N-dibenzo[b,d]furan-3-yl-2,4-dimethylbenzamide in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments to test its biological activities. In addition, N-dibenzo[b,d]furan-3-yl-2,4-dimethylbenzamide is not very soluble in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-dibenzo[b,d]furan-3-yl-2,4-dimethylbenzamide. One area of interest is the development of N-dibenzo[b,d]furan-3-yl-2,4-dimethylbenzamide-based drugs for the treatment of cancer and other diseases. Another area of research is the elucidation of the mechanism of action of N-dibenzo[b,d]furan-3-yl-2,4-dimethylbenzamide, which could provide insights into its biological activities. In addition, further studies are needed to determine the optimal dosage and administration of N-dibenzo[b,d]furan-3-yl-2,4-dimethylbenzamide for different applications. Overall, N-dibenzo[b,d]furan-3-yl-2,4-dimethylbenzamide is a promising compound with potential applications in drug discovery and development.

properties

IUPAC Name

N-dibenzofuran-3-yl-2,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO2/c1-13-7-9-16(14(2)11-13)21(23)22-15-8-10-18-17-5-3-4-6-19(17)24-20(18)12-15/h3-12H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWPMKUTYGLQMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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